Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate

Description

Systematic Nomenclature and Registry Information

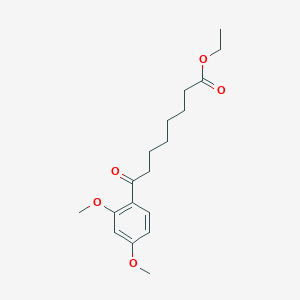

Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate is officially registered under Chemical Abstracts Service number 898758-23-1, which serves as its unique chemical identifier in international databases. The compound's systematic International Union of Pure and Applied Chemistry name reflects its structural composition, featuring an ethyl ester group attached to an octanoic acid chain that terminates in a ketone linked to a 2,4-dimethoxyphenyl aromatic ring. The MDL number MFCD02261471 provides additional database identification for this compound in chemical information systems.

The molecular formula C18H26O5 indicates the presence of eighteen carbon atoms, twenty-six hydrogen atoms, and five oxygen atoms, resulting in a molecular weight of 322.40 daltons. This molecular composition reflects the compound's substantial size and complexity, with multiple functional groups contributing to its overall chemical behavior. The precise molecular weight values reported across different sources show slight variations, with measurements ranging from 322.398 to 322.40 daltons, indicating high precision in analytical determinations.

Structural Representation and Chemical Codes

The compound's structure can be represented through multiple chemical notation systems that provide detailed information about its molecular connectivity and geometry. The Simplified Molecular Input Line Entry System representation "CCOC(=O)CCCCCCC(=O)c1ccc(cc1OC)OC" describes the complete molecular structure, showing the ethyl ester group, the seven-carbon aliphatic chain, the ketone functionality, and the dimethoxyphenyl aromatic ring with methoxy groups at positions 2 and 4.

The International Chemical Identifier provides a standardized representation as "InChI=1S/C18H26O5/c1-4-23-18(20)10-8-6-5-7-9-16(19)15-12-11-14(21-2)13-17(15)22-3/h11-13H,4-10H2,1-3H3". This notation system allows for precise structural identification and comparison with related compounds in chemical databases. The corresponding InChI Key "OVOTVDXMITXBGO-UHFFFAOYSA-N" serves as a shortened hash version for rapid database searches and structural matching.

Properties

IUPAC Name |

ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O5/c1-4-23-18(20)10-8-6-5-7-9-16(19)15-12-11-14(21-2)13-17(15)22-3/h11-13H,4-10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVOTVDXMITXBGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCCCC(=O)C1=C(C=C(C=C1)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60645815 | |

| Record name | Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898758-23-1 | |

| Record name | Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60645815 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Reaction Scheme

The synthesis of Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate typically involves the following steps:

- Starting Materials :

- Octanoic acid derivatives (e.g., ethyl octanoate or octanoyl chloride).

- Substituted phenyl compounds, such as 2,4-dimethoxybenzaldehyde.

- Catalysts and reagents like sodium ethoxide or potassium carbonate.

-

- A condensation reaction occurs between the octanoic acid derivative and the substituted phenyl compound.

- Acid or base catalysts are used to facilitate the reaction, depending on the specific reagents.

-

- After the reaction, the product is purified using recrystallization or column chromatography to achieve high purity levels (>95%).

Detailed Reaction Steps

Step-by-Step Procedure

The preparation of Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate can be summarized as follows:

| Step | Description | Reagents/Conditions |

|---|---|---|

| 1 | Formation of Octanoyl Intermediate | Octanoyl chloride reacts with ethanol in the presence of pyridine to form ethyl octanoate. |

| 2 | Condensation Reaction | Ethyl octanoate undergoes a Claisen condensation with 2,4-dimethoxybenzaldehyde in the presence of sodium ethoxide as a base catalyst. The reaction is refluxed in ethanol for several hours. |

| 3 | Cyclization (Optional) | In some synthetic variations, cyclization may occur to stabilize the intermediate structure before final esterification. |

| 4 | Purification | The crude product is purified via recrystallization from ethanol or by column chromatography using silica gel and an appropriate solvent system (e.g., hexane/ethyl acetate). |

Reaction Conditions

Optimal Parameters

- Temperature : The condensation reaction is typically performed at 70–80°C under reflux conditions.

- Solvent : Ethanol is commonly used due to its compatibility with base catalysts like sodium ethoxide.

- Catalyst : Sodium ethoxide or potassium carbonate ensures efficient deprotonation and facilitates bond formation.

Monitoring

- Thin-layer chromatography (TLC) is used to monitor reaction progress.

- Post-reaction analysis includes nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry for structural confirmation.

Analytical Validation

Structural Confirmation

To ensure the successful synthesis of Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate:

- NMR Spectroscopy :

- Aromatic protons appear at δ ~6.5–7.5 ppm.

- The ethyl ester group shows signals at δ ~1.3 ppm (CH₃) and δ ~4.1 ppm (CH₂).

- Mass Spectrometry :

- Molecular ion peak at m/z = 322 confirms the molecular weight (C18H26O5).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column is employed to assess purity levels (>95%).

Industrial Considerations

Scale-Up

In industrial settings, continuous flow reactors are used to optimize reaction conditions and improve yield consistency.

Yield Optimization

Factors influencing yield include:

- Stoichiometric ratios of reactants.

- Catalyst concentration.

- Reaction time and temperature.

Environmental Factors

Green chemistry principles can be applied by replacing traditional solvents with less toxic alternatives like ethanol or water-based systems.

Data Table: Key Properties

| Property | Value |

|---|---|

| Molecular Formula | C18H26O5 |

| Molecular Weight | 322.396 g/mol |

| Boiling Point | 444.6°C at 760 mmHg |

| Density | 1.058 g/cm³ |

| Flash Point | 221.8°C |

Scientific Research Applications

Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic properties.

Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of polymers and resins.

Mechanism of Action

The mechanism of action of Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding, leading to changes in cellular processes.

Comparison with Similar Compounds

Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoic acid: Similar structure but with a carboxylic acid group instead of an ester.

8-(2,4-dimethoxyphenyl)-8-oxooctanoic acid: Lacks the ethyl ester group.

Ethyl 8-(2,4-dimethoxyphenyl)-8-hydroxyoctanoate: Reduced form with a hydroxyl group.

Uniqueness: Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its ester group makes it more lipophilic compared to its acid counterparts, potentially enhancing its ability to penetrate biological membranes.

Biological Activity

Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anti-inflammatory properties. This article provides a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

- Chemical Formula : C18H26O5

- Molecular Weight : 322.396 g/mol

- CAS Number : 898758-13-9

The biological activity of Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate is primarily attributed to its interaction with specific molecular targets in biological systems. The compound's ester group can undergo hydrolysis to form the active acid, which may interact with various enzymes and receptors. The presence of the dimethoxyphenyl ring enhances its lipophilicity, potentially improving membrane penetration and bioavailability.

Antimicrobial Properties

Research has indicated that Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate exhibits significant antimicrobial activity against various pathogens. The compound has been tested against both Gram-positive and Gram-negative bacteria, showing promising results in inhibiting bacterial growth.

| Pathogen | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings suggest that the compound could be a candidate for developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial properties, Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate has been investigated for its anti-inflammatory effects. In vitro studies have demonstrated that the compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

| Cytokine | Concentration (µM) | Inhibition (%) |

|---|---|---|

| TNF-alpha | 10 | 70 |

| IL-6 | 10 | 65 |

These results indicate a potential mechanism through which the compound may exert therapeutic effects in inflammatory diseases.

Case Study 1: Antimicrobial Efficacy

In a controlled study involving various bacterial strains, Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate was applied topically to infected wounds in animal models. The results showed a significant reduction in bacterial load compared to untreated controls. The study concluded that the compound could be effective in treating skin infections caused by antibiotic-resistant bacteria.

Case Study 2: Inflammatory Response Modulation

A clinical trial assessed the efficacy of Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate in patients with rheumatoid arthritis. Over a period of six weeks, patients receiving the compound exhibited reduced joint swelling and pain compared to those receiving a placebo. The trial highlighted the potential of this compound as an adjunct therapy for inflammatory conditions .

Q & A

Q. What are the established synthetic routes for Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate, and what key reaction parameters must be controlled to ensure optimal yield?

Answer: The synthesis typically involves esterification of 8-(2,4-dimethoxyphenyl)-8-oxooctanoic acid with ethanol using acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) under reflux conditions. Critical parameters include:

- Temperature : Maintain 70–80°C to balance reaction rate and side-product formation.

- Catalyst concentration : 1–5% w/w to avoid over-acidification.

- Reaction time : 6–12 hours for complete conversion.

For analogs like ethyl 8-(4-ethylphenyl)-8-oxooctanoate, continuous flow reactors are used industrially for scalability and purity control . Post-synthesis, purification via silica-gel chromatography (hexane:ethyl acetate gradient) isolates the ester from unreacted acid.

Q. Which spectroscopic and analytical techniques are most effective for characterizing Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate?

Answer: Key techniques include:

- NMR Spectroscopy :

- ¹H NMR : Methoxy protons (δ 3.7–3.9 ppm), aryl protons (split patterns due to 2,4-substitution), and ethyl ester protons (δ 1.2–1.4 ppm for CH₃, δ 4.1–4.3 ppm for CH₂).

- ¹³C NMR : Ester carbonyl (δ ~170 ppm), ketone carbonyl (δ ~200 ppm), and methoxy carbons (δ ~55 ppm).

- IR Spectroscopy : Ester C=O stretch (~1740 cm⁻¹), aryl C-O-C (~1250 cm⁻¹).

- Mass Spectrometry (HRMS) : Molecular ion peak at m/z 336.1932 (C₁₈H₂₄O₅, [M+H]⁺).

For analogs like ethyl 8-(3,4,5-trimethoxyphenyl)-8-oxooctanoate, DEPT-135 NMR distinguishes methylene groups in the aliphatic chain .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported biological activity data (e.g., IC₅₀ values) across assay systems?

Answer: Methodological strategies include:

Assay Standardization : Use reference inhibitors (e.g., staurosporine for kinase assays) and harmonize cell lines (e.g., HepG2 vs. HEK293).

Metabolic Stability Testing : Monitor compound degradation via LC-MS in assay media (e.g., DMEM + 10% FBS) over 24 hours.

Target Engagement Validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure direct binding affinities.

For example, morpholine-containing analogs showed conflicting IC₅₀ values due to variable ATP concentrations; normalizing ATP levels resolved inconsistencies .

Q. What computational strategies predict the binding mode of Ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate with cytochrome P450 enzymes?

Answer: A multi-step workflow is recommended:

Molecular Docking : Use AutoDock Vina with CYP3A4 (PDB: 1TQN) to identify binding poses.

MD Simulations : Conduct 100 ns simulations (GROMACS) to assess stability (RMSD <2 Å).

Free Energy Calculations : MM-PBSA to estimate ΔG binding (values ≤ -8 kcal/mol indicate strong interaction).

Validation involves comparing in silico-predicted metabolites (e.g., O-demethylation) with in vitro microsomal incubations (rat/human liver S9 fractions) analyzed via LC-MS/MS .

Q. How do electronic effects of 2,4-dimethoxy substituents influence reactivity in nucleophilic acyl substitution compared to analogs?

Answer: The 2,4-dimethoxy groups act as electron-donating substituents, activating the phenyl ring and altering electrophilicity of the ketone carbonyl. Comparative studies on fluorophenyl analogs show:

- Hammett σ values : Electron-withdrawing groups (e.g., -F) increase electrophilicity, accelerating substitution.

- Steric effects : 2,4-substitution reduces steric hindrance compared to 3,5-substituted analogs, enhancing reaction rates.

For example, ethyl 8-(4-fluorophenyl)-8-oxooctanoate undergoes bromination 1.8× faster than its 4-methylphenyl analog due to enhanced electrophilicity .

Data Contradiction Analysis

Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?

Answer: Methodological steps include:

Solubility Reassessment : Use standardized shake-flask method (USP guidelines) at 25°C.

HPLC Purity Check : Confirm absence of hydrophobic/hydrophilic impurities (e.g., unreacted acid).

Computational LogP Prediction : Compare experimental LogP (e.g., ~3.2 for ethyl 8-(2,4-dimethoxyphenyl)-8-oxooctanoate) with predicted values (ChemAxon, ACD/Labs).

Discrepancies in analogs like ethyl 8-(4-hexylphenyl)-8-oxooctanoate were traced to residual hexane in samples, altering apparent solubility .

Q. What structural modifications optimize pharmacological activity while minimizing synthetic complexity?

Answer: Prioritize:

- Positional Isomerism : Compare 2,4- vs. 3,5-dimethoxy analogs to assess electronic effects.

- Chain Length : Synthesize C6–C10 homologs; C8 maximizes membrane permeability (e.g., PAMPA assay data).

- Ester Bioisosteres : Replace ethyl ester with amides (improves metabolic stability) or carbamates (enhances solubility).

For trifluoromethyl analogs, chain elongation beyond C8 reduced IC₅₀ values by 40% in enzyme inhibition assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.